molecular formula C14H21N3 B12228636 1-Cyclobutyl-4-[(pyridin-3-yl)methyl]piperazine

1-Cyclobutyl-4-[(pyridin-3-yl)methyl]piperazine

Cat. No.: B12228636
M. Wt: 231.34 g/mol
InChI Key: JMGMEKXLXKJYCH-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-[(pyridin-3-yl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a cyclobutyl group and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-4-[(pyridin-3-yl)methyl]piperazine typically involves the reaction of cyclobutylamine with 4-(pyridin-3-ylmethyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-4-[(pyridin-3-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

1-Cyclobutyl-4-[(pyridin-3-yl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-[(pyridin-3-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Cyclobutyl-4-(5-methyl-1H-pyrazol-3-yl)piperazine
  • 1-(3-methyl-3-mesityl)-cyclobutyl-2-(5-pyridin-4-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethanone

Comparison: 1-Cyclobutyl-4-[(pyridin-3-yl)methyl]piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

1-cyclobutyl-4-(pyridin-3-ylmethyl)piperazine

InChI

InChI=1S/C14H21N3/c1-4-14(5-1)17-9-7-16(8-10-17)12-13-3-2-6-15-11-13/h2-3,6,11,14H,1,4-5,7-10,12H2

InChI Key

JMGMEKXLXKJYCH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCN(CC2)CC3=CN=CC=C3

Origin of Product

United States

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